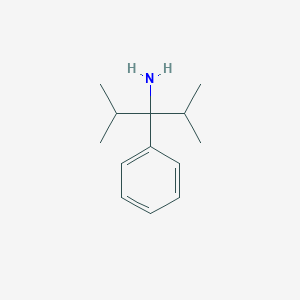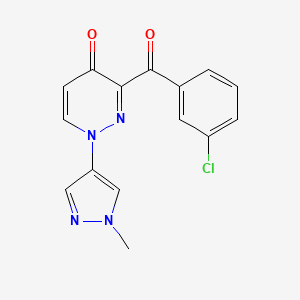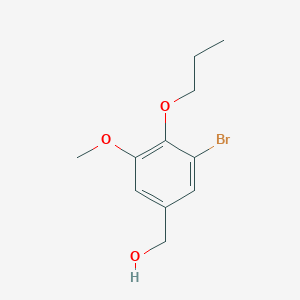
9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Keto-prostaglandin F1alpha (6-Keto-PGF1alpha) is a stable and physiologically active metabolite of prostacyclin (PGI2). Prostacyclins are a group of lipid compounds that play a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and regulation of vascular tone. 6-Keto-PGF1alpha serves as a useful marker for PGI2 biosynthesis in vivo.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-PGF1alpha typically involves the chemical modification of prostacyclin (PGI2). This process may include steps such as oxidation, reduction, and hydrolysis under controlled laboratory conditions.
Industrial Production Methods: Industrial production of 6-Keto-PGF1alpha is not commonly reported in the literature, as it is primarily used for research purposes rather than large-scale manufacturing. the compound can be synthesized in research laboratories using standard organic synthesis techniques.
化学反応の分析
Types of Reactions: 6-Keto-PGF1alpha can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts such as palladium (Pd) or platinum (Pt).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or reducing agents like sodium borohydride (NaBH4).
Hydrolysis: Hydrolysis reactions typically use aqueous acid or base solutions to break down the compound.
Major Products Formed:
Oxidation: Oxidation of 6-Keto-PGF1alpha can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Hydrolysis: Hydrolysis can result in the breakdown of 6-Keto-PGF1alpha into smaller fragments or its parent compound, PGI2.
科学的研究の応用
6-Keto-PGF1alpha is extensively used in scientific research due to its role as a stable metabolite of PGI2. Its applications include:
Chemistry: Studying the stability and reactivity of prostacyclins.
Biology: Investigating the physiological effects of PGI2 in various biological systems.
Medicine: Researching the potential therapeutic uses of PGI2 and its metabolites in cardiovascular diseases, such as hypertension and thrombosis.
Industry: Developing assays and analytical methods for measuring PGI2 levels in biological samples.
作用機序
6-Keto-PGF1alpha exerts its effects primarily through the same pathways as its parent compound, PGI2. PGI2 is known to bind to specific prostacyclin receptors on the surface of vascular endothelial cells, leading to increased levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP results in vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation.
Molecular Targets and Pathways:
Prostacyclin Receptors: PGI2 and 6-Keto-PGF1alpha bind to prostacyclin receptors (IP receptors) on endothelial cells.
cAMP Pathway: Activation of IP receptors leads to the production of cAMP, which mediates the vasodilatory and antiplatelet effects.
類似化合物との比較
Prostaglandin E2 (PGE2): Involved in inflammation and pain modulation.
Thromboxane A2 (TXA2): Promotes platelet aggregation and vasoconstriction.
Prostacyclin (PGI2): The parent compound of 6-Keto-PGF1alpha, with similar vasodilatory and antiplatelet effects.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]-6-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866724 |
Source


|
| Record name | 9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
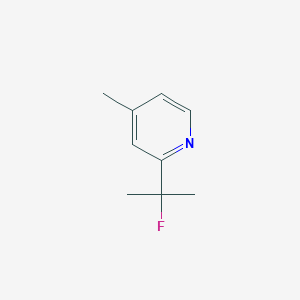
![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)
![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
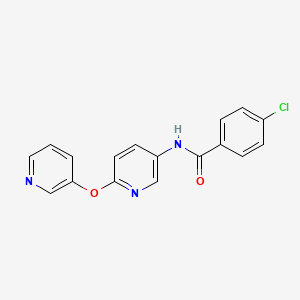
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
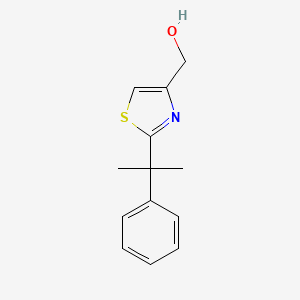

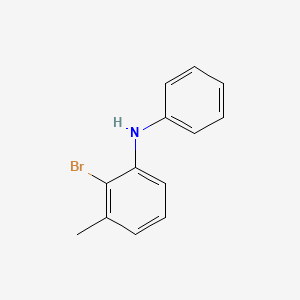
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
